4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde
Overview
Description
4-(3-Bromophenyl)-1,3-thiazole-2-carbaldehyde is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, along with an aldehyde functional group at the second position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a bromophenyl ketone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 4-(3-bromophenyl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(3-bromophenyl)-1,3-thiazole-2-methanol.
Substitution: 4-(3-aminophenyl)-1,3-thiazole-2-carbaldehyde.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The thiazole ring is a common motif in many biologically active molecules, and the presence of the bromophenyl group can enhance binding affinity to biological targets.
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific electronic properties. Its ability to undergo various chemical transformations makes it useful in the development of new materials with tailored properties.
Mechanism of Action
The mechanism by which 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
4-Phenyl-1,3-thiazole-2-carbaldehyde: Lacks the bromine atom, which may reduce its reactivity and binding affinity in certain applications.
4-(4-Bromophenyl)-1,3-thiazole-2-carbaldehyde: The bromine atom is positioned differently, which can affect the compound’s reactivity and interactions with biological targets.
Uniqueness: 4-(3-Bromophenyl)-1,3-thiazole-2-carbaldehyde is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning allows for selective modifications and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)9-6-14-10(5-13)12-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSDNZQBVXEJNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268472 | |
Record name | 4-(3-Bromophenyl)-2-thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101268472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383142-65-2 | |
Record name | 4-(3-Bromophenyl)-2-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383142-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromophenyl)-2-thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101268472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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